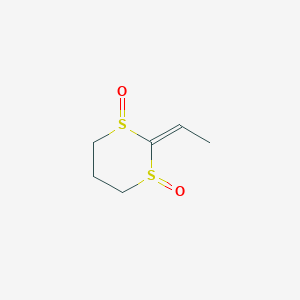
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide typically involves multiple steps. One common method starts with methylacetophenone as a raw material. Selenium dioxide is used for oxidation to prepare an intermediate, 2-carbonyl-2-p-benzyl aldehyde. This intermediate is then treated with N,N-dimethylformamide and thionyl chloride, which acts as a chlorinating agent and reducing agent. Finally, the intermediate reacts with N,N-dimethyl sulfonamide chloride to synthesize the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, selenium dioxide, and N,N-dimethylformamide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield different substituted imidazole compounds.
Scientific Research Applications
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as fungicides, to protect crops from diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a fungicide, it inhibits the Qi site (the ubiquinone-reducing site) of the cytochrome bc1 complex in the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to the death of the fungal cells .
Comparison with Similar Compounds
Similar Compounds
Cyazofamid: A fungicide with a similar structure and mechanism of action.
4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide: Another imidazole derivative used as a fungicide.
Uniqueness
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit the Qi site of the cytochrome bc1 complex makes it particularly effective as a fungicide.
Properties
CAS No. |
120116-87-2 |
|---|---|
Molecular Formula |
C12H11ClN4O2S |
Molecular Weight |
310.76 g/mol |
IUPAC Name |
4-chloro-2-cyano-N,N-dimethyl-5-phenylimidazole-1-sulfonamide |
InChI |
InChI=1S/C12H11ClN4O2S/c1-16(2)20(18,19)17-10(8-14)15-12(13)11(17)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
DNYQVSBOGCMIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=NC(=C1C2=CC=CC=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


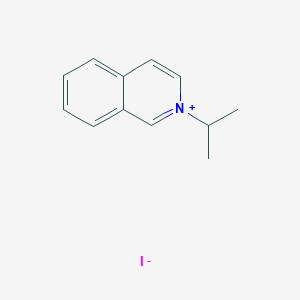
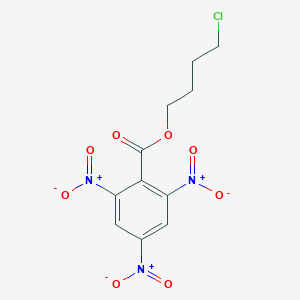

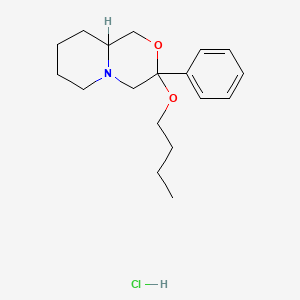
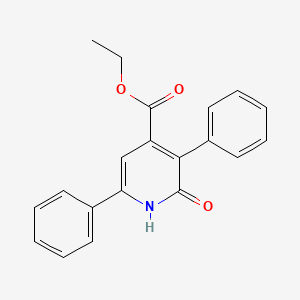
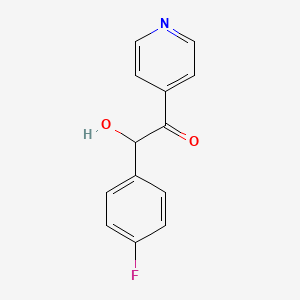
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
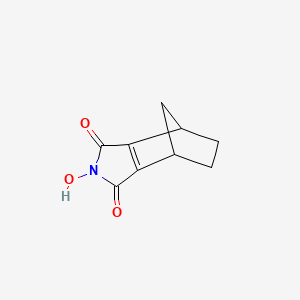

![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
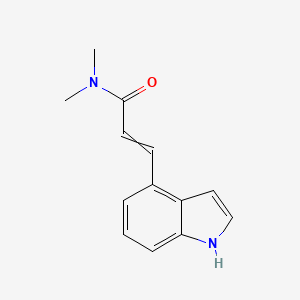
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)

